molecular formula C19H22N2O2 B14810569 2-(4-methoxyphenyl)-N'-[(E)-(2,4,6-trimethylphenyl)methylidene]acetohydrazide

2-(4-methoxyphenyl)-N'-[(E)-(2,4,6-trimethylphenyl)methylidene]acetohydrazide

Cat. No.: B14810569
M. Wt: 310.4 g/mol
InChI Key: UREVLERXSIVVFK-UDWIEESQSA-N
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Description

N’-(mesitylmethylene)-2-(4-methoxyphenyl)acetohydrazide: is an organic compound that features a mesitylene group and a methoxyphenyl group connected through an acetohydrazide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-(mesitylmethylene)-2-(4-methoxyphenyl)acetohydrazide typically involves the condensation of mesitylene derivatives with 2-(4-methoxyphenyl)acetohydrazide under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yield and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N’-(mesitylmethylene)-2-(4-methoxyphenyl)acetohydrazide can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: It can participate in substitution reactions, where functional groups on the mesitylene or methoxyphenyl rings are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenating agents, acids, or bases can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce hydrazine derivatives.

Scientific Research Applications

Chemistry: N’-(mesitylmethylene)-2-(4-methoxyphenyl)acetohydrazide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations.

Biology: In biological research, this compound may be investigated for its potential biological activity, including antimicrobial or anticancer properties. Its interactions with biological molecules can provide insights into its mechanism of action.

Medicine: The compound’s potential medicinal applications include its use as a lead compound in drug discovery. Researchers may modify its structure to enhance its pharmacological properties and develop new therapeutic agents.

Industry: In the industrial sector, N’-(mesitylmethylene)-2-(4-methoxyphenyl)acetohydrazide can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N’-(mesitylmethylene)-2-(4-methoxyphenyl)acetohydrazide exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating specific pathways. Detailed studies on its binding affinity and specificity are necessary to fully understand its mechanism of action.

Comparison with Similar Compounds

  • N-(4-methoxyphenyl)-4-methylbenzenesulfonamide
  • 4-methoxyphenyl N-(4-(methylthio)phenyl)carbamate
  • 4-(bis(4-methoxyphenyl)amino)benzaldehyde

Comparison: N’-(mesitylmethylene)-2-(4-methoxyphenyl)acetohydrazide is unique due to the presence of both mesitylene and methoxyphenyl groups, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C19H22N2O2

Molecular Weight

310.4 g/mol

IUPAC Name

2-(4-methoxyphenyl)-N-[(E)-(2,4,6-trimethylphenyl)methylideneamino]acetamide

InChI

InChI=1S/C19H22N2O2/c1-13-9-14(2)18(15(3)10-13)12-20-21-19(22)11-16-5-7-17(23-4)8-6-16/h5-10,12H,11H2,1-4H3,(H,21,22)/b20-12+

InChI Key

UREVLERXSIVVFK-UDWIEESQSA-N

Isomeric SMILES

CC1=CC(=C(C(=C1)C)/C=N/NC(=O)CC2=CC=C(C=C2)OC)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)C=NNC(=O)CC2=CC=C(C=C2)OC)C

Origin of Product

United States

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